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molecular formula F- B1206941 Fluorine CAS No. 7782-41-4

Fluorine

Cat. No. B1206941
M. Wt: 18.99840316 g/mol
InChI Key: KRHYYFGTRYWZRS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04766238

Procedure details

Among the thus produced fluorine-containing compounds (I), monochloromethyl 2-trifluoromethyl-3,3,3-trifluoropropanoate is reacted with an amine to give 2-trifluoromethyl-3,3,3-trifluoropropene in a high yield.
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compounds ( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
monochloromethyl 2-trifluoromethyl-3,3,3-trifluoropropanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FF.[F:3][C:4]([F:16])([F:15])[CH:5]([C:11]([F:14])([F:13])[F:12])[C:6](OCCl)=O>>[F:3][C:4]([F:16])([F:15])[C:5]([C:11]([F:14])([F:13])[F:12])=[CH2:6]

Inputs

Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Name
compounds ( I )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
monochloromethyl 2-trifluoromethyl-3,3,3-trifluoropropanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(=O)OCCl)C(F)(F)F)(F)F
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(=C)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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